molecular formula C16H15NO B8470458 2-Phenyl-1-tetralone oxime CAS No. 20495-17-4

2-Phenyl-1-tetralone oxime

Cat. No.: B8470458
CAS No.: 20495-17-4
M. Wt: 237.30 g/mol
InChI Key: HVKLZHGBFDINIQ-UHFFFAOYSA-N
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Description

2-Phenyl-1-tetralone oxime is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

2-Phenyl-1-tetralone oxime serves as a versatile intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.

Reactivity and Transformations:

  • Oxime Derivatives: The oxime functional group allows for diverse transformations, including reduction to amines or conversion to nitriles. For instance, this compound can be reduced to yield corresponding amines, which are valuable in pharmaceutical synthesis .
  • Synthesis of Heterocycles: It can also participate in cyclization reactions to form heterocyclic compounds. The reactivity of the oxime group can facilitate the formation of five- or six-membered rings when reacted with appropriate electrophiles .

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its role as a precursor for bioactive compounds.

Anticancer Activity:

  • Therapeutic Potential: Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, certain oxime derivatives have shown inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .
  • Mechanistic Insights: The mechanism often involves the modulation of key cellular pathways, including apoptosis and cell cycle regulation. Studies have shown that specific modifications to the oxime structure can enhance its efficacy against various cancer types .

Case Studies and Research Findings

Numerous studies have documented the practical applications of this compound:

StudyFindings
Hasebe et al. (2016)Developed photochemical alkylation methods using oxime esters derived from this compound, showcasing its utility in synthesizing complex organic molecules .
Merz et al. (2023)Investigated indirubin-based oximes for anticancer activity, highlighting structural modifications that enhance biological activity .
Vilarrasa et al. (2021)Explored the reduction of ketoximes, including derivatives of this compound, demonstrating their potential in synthesizing valuable pharmaceutical intermediates .

Properties

CAS No.

20495-17-4

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(2-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

InChI

InChI=1S/C16H15NO/c18-17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-9,15,18H,10-11H2

InChI Key

HVKLZHGBFDINIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=NO)C1C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-phenyl-1-tetralone (1.1 g, 5 mmol, J. Am. Chem. Soc. 1949, 71, 1092), hydroxylammonium chloride (0.7 g, 10 mmol) and dry pyridine (30 ml) was heated at reflux for 4 h and then stirred at ambient temperature overnight. The solvent was evaporated in vacuo and the residue was stirred in a mixture of ethyl acetate (50 ml) and 10% citric acid (50 ml). The phases were separated and the organic phase was washed with water and dried (MgSO4). The solvent was evaporated in vacuo to give 1.2 g of 2-phenyl-1-tetralone oxime as a solid. M.p. 156°-157° C.
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